molecular formula C9H22N2 B1603681 N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine CAS No. 53369-79-2

N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine

Cat. No.: B1603681
CAS No.: 53369-79-2
M. Wt: 158.28 g/mol
InChI Key: MOBAUGYLXJCSAW-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine is a branched aliphatic diamine characterized by a propane backbone substituted with two methyl groups at the central carbon (2,2-dimethyl) and four methyl groups on the terminal nitrogen atoms (N,N,N',N'-tetramethyl). This structure confers unique steric and electronic properties, making it distinct from linear or less-substituted analogs.

Properties

IUPAC Name

N,N,N',N',2,2-hexamethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-9(2,7-10(3)4)8-11(5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBAUGYLXJCSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609329
Record name N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53369-79-2
Record name N1,N1,N3,N3,2,2-Hexamethyl-1,3-propanediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine
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Preparation Methods

Reaction Scheme and Catalysts

  • Raw Materials: 1,3-propanediol (ammediol), dimethylamine, and hydrogen.
  • Catalyst: Cu-Co-Ni supported on Al2O3.
  • Reactor: Fixed-bed reactor enabling continuous gas-solid phase reaction.
  • Reaction Conditions:
    • Pressure: 15–20 MPa (optimal range)
    • Temperature: 200–300 °C
    • Volume space velocity of ammediol: 0.4–1.5 h⁻¹
    • Molar ratios:
      • Dimethylamine to ammediol: 1–5:1
      • Hydrogen to ammediol: 1–2.5:1

Catalyst Preparation

  • Al2O3 carrier is prepared by neutralizing sodium aluminate with nitric acid, followed by aging, filtration, washing, extrusion molding, drying, and roasting at 600 °C for 48 hours.
  • The catalyst is impregnated with nitrates of Cu, Co, Ni, Mg, and Cr in specific ratios and roasted to obtain Cu-Co-Ni/Al2O3 catalyst.
  • Catalyst composition ranges:
    • Cu: 1–40%
    • Co: 1–40%
    • Ni: 0.1–20%
    • Mg: 0.1–5%
    • Cr: 0.1–5%
    • Balance Al2O3

Process Description

  • 1,3-propanediol and dimethylamine are pumped separately into a preheater, mixed with hydrogen, vaporized, and then fed into the fixed-bed reactor.
  • The reaction proceeds continuously under controlled temperature and pressure.
  • After reaction, the mixture undergoes condensation, cooling, and gas-liquid separation.
  • Gaseous hydrogen and unreacted dimethylamine are recycled.
  • The liquid phase is purified via distillation to isolate the target product.
  • Intermediate products like 3-dimethylaminopropyl alcohol can be recycled or extracted as by-products.
  • The process is computer-controlled (DCS system) for automatic operation and closed-cycle production.

Advantages

  • High product selectivity with minimal side products.
  • Efficient raw material utilization.
  • Low consumption of reactants and energy.
  • Suitable for large-scale continuous industrial production.
  • Environmentally friendly with closed-loop recycling minimizing emissions.

Comparative Data Table of Key Reaction Parameters

Parameter Range / Value Notes
Reaction Pressure 15–20 MPa Optimal for catalyst activity
Reaction Temperature 200–300 °C Ensures effective hydrogenation
Ammediol Volume Space Velocity 0.4–1.5 h⁻¹ Controls residence time
Dimethylamine : Ammediol Molar Ratio 1–5 : 1 Excess amine improves conversion
Hydrogen : Ammediol Molar Ratio 1–2.5 : 1 Sufficient hydrogen for amination
Catalyst Composition (Cu-Co-Ni) Cu: 1–40%, Co: 1–40%, Ni: 0.1–20% Balanced for optimal activity
Catalyst Support Al2O3 Provides surface area and stability
Product Selectivity High (>95%) Minimal by-products
Process Type Continuous, fixed-bed reactor Automated closed-cycle operation

Alternative Methods and Intermediates

While the above method is direct for this compound, related diamines like N,N-dimethyl-1,3-propanediamine are prepared via:

  • Acrylonitrile and dimethylamine reaction to form dimethylaminopropionitrile in a fixed-bed reactor, followed by hydrogenation using Raney-Ni catalyst under alkaline methanol solution. This two-step process achieves high conversion and selectivity (>98%) but is more complex and involves intermediate purification or direct hydrogenation without purification.

  • Acrolein and dimethylamine reaction as an alternative raw material pathway.

These methods are more relevant for analog compounds and less directly for the tetramethyl derivative but illustrate the landscape of related diamine synthesis.

Summary of Research Findings

  • The continuous catalytic hydrogenation of 1,3-propanediol with dimethylamine over Cu-Co-Ni/Al2O3 catalyst in a fixed-bed reactor is the most efficient and industrially viable method for producing this compound.
  • Operating under high pressure and moderate temperature with controlled reactant ratios ensures high selectivity and yield.
  • Catalyst preparation and composition are critical for activity and longevity.
  • The process benefits from automation and closed-cycle operation, enhancing economic and environmental performance.
  • Alternative methods exist but are less direct or require additional steps.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalysis

TMPDA serves as an effective catalyst in several organic reactions:

  • Baylis-Hillman Reaction : TMPDA is utilized as a catalyst for the Baylis-Hillman reaction involving cycloalkenones, facilitating the formation of β-hydroxy carbonyl compounds .
  • Deaggregation of Metal Dihydrides : It plays a role in the deaggregation of zinc dihydride when used with Lewis acids, enhancing catalytic efficiency in organic synthesis .

Polymer Chemistry

TMPDA is integral in polymer production:

  • Cross-Linking Agent : It acts as a cross-linking agent in the synthesis of hydrophilic antimicrobial polycations, leading to the development of superabsorbers with prolonged antimicrobial properties .
  • Anion Exchange Membranes : TMPDA is employed in preparing anion exchange membranes for solid alkaline fuel cells, improving conductivity and stability.

Environmental Applications

TMPDA has potential uses in environmental remediation:

  • Sorption Processes : Research indicates that TMPDA enhances the sorption performance of organic anion exchangers embedded in silica for chromium (VI) removal from aqueous solutions .

Case Studies

Study Title Application Findings
Cross-Linking of Antimicrobial PolycationDevelopment of antimicrobial hydrogelsDemonstrated enhanced swelling and antimicrobial efficacy due to TMPDA cross-linking .
CO₂-Switchable MicroemulsionsResponsive material systemsTMPDA incorporated into pseudogemini surfactants showed potential for CO₂-switchable microemulsions .
Host-Guest Charge Transfer PhenomenaMetal-organic frameworks (MOFs)TMPDA's role in charge transfer within nanopores highlighted its significance in materials science .

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine involves its ability to act as a nucleophile and a base. It can coordinate with metal ions to form stable complexes, which are crucial in catalysis and other chemical processes. The compound’s tertiary amine groups enable it to participate in proton transfer reactions, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural Analogs with Varying Backbone Lengths

Compounds such as N,N,N',N'-Tetramethylethylenediamine (Ethane-TMDA) and N,N,N',N'-Tetramethyl-1,6-hexanediamine (Hexane-TMDA) differ in backbone length, impacting their flexibility and coordination behavior. Ethane-TMDA (C₆H₁₆N₂) has a shorter ethane backbone, leading to higher rigidity, while Hexane-TMDA (C₁₀H₂₄N₂) offers greater conformational freedom. The propane backbone in the target compound balances rigidity and flexibility, while the 2,2-dimethyl substitution introduces steric hindrance absent in linear analogs .

Table 1: Backbone Length Comparison

Compound Backbone Length Molecular Formula Key Properties
Ethane-TMDA C₂ C₆H₁₆N₂ Rigid, high basicity
Target Compound C₃ (2,2-dimethyl) C₉H₂₂N₂ Steric hindrance, moderate flexibility
Hexane-TMDA C₆ C₁₀H₂₄N₂ Flexible, hydrophobic

Substituent Variations: Methyl vs. Ethyl Groups

N,N,N',N'-Tetraethyl-1,3-propanediamine (C₁₁H₂₆N₂) replaces methyl groups with ethyl substituents, increasing hydrophobicity and steric bulk. This substitution reduces solubility in polar solvents but enhances compatibility with organic phases. In contrast, the target compound’s methyl groups provide moderate hydrophobicity while maintaining reactivity in aqueous systems .

Table 2: Substituent Effects

Compound Substituents Molecular Weight Boiling Point (°C) Solubility in Water
Target Compound N,N,N',N'-Me 154.29 ~180 (inferred) Moderate
N,N,N',N'-Tetraethyl Analog N,N,N',N'-Et 186.34 >200 (estimated) Low

Coordination Chemistry and Steric Effects

The target compound’s 2,2-dimethyl groups impose steric constraints, as seen in uranyl complexes derived from N,N'-bis(salicylidene)-2,2-dimethyl-1,3-propanediamine . These substituents limit the ligand’s ability to adopt planar conformations, reducing coordination numbers compared to unsubstituted analogs. For instance, uranyl complexes with this ligand exhibit seven-coordinate geometries, whereas similar ligands without backbone methylation typically form six-coordinate complexes .

Key Coordination Differences :

  • Target Compound Derivative : Forms strained seven-coordinate complexes due to steric bulk.
  • Unsubstituted Propane-TMDA : Favors six-coordinate geometries with transition metals like Cu²⁺ and Dy³⁺ .

Pharmacological Potential

While the target compound’s bioactivity is unexplored in the evidence, N,N,N',N'-Tetramethyl-1,3-propanediamine derivatives are used in drug discovery for sterol conjugates.

Biological Activity

N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine, also known as TMDA, is a chemical compound with significant biological relevance. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

TMDA has the molecular formula C13H28N2C_{13}H_{28}N_2 and features a unique structure comprising a piperidine ring and a diamine chain. Its distinctive tetramethyl substitution enhances its reactivity and stability, making it a valuable compound in both industrial and research applications.

Synthesis

TMDA can be synthesized through a multi-step process involving the reaction of 1,3-propanediamine with dimethylamine and 2,2,6,6-tetramethyl-4-piperidone. The synthesis typically occurs under inert atmosphere conditions to prevent side reactions. The key steps include:

  • Methylation : Reaction of 1,3-propanediamine with dimethylamine.
  • Cyclization : Formation of the final product through interaction with 2,2,6,6-tetramethyl-4-piperidone.

TMDA exhibits its biological effects primarily through interactions with various molecular targets such as enzymes and receptors. The compound's ability to form hydrogen bonds and electrostatic interactions is crucial for its binding affinity and specificity. It has been investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

Case Studies and Research Findings

  • Enzyme Inhibition : TMDA has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of N-myristoyltransferase (NMT), an enzyme critical for the survival of Leishmania parasites . Inhibition of NMT can lead to significant antiparasitic effects.
  • Anti-inflammatory Properties : Research indicates that TMDA may possess anti-inflammatory properties by modulating cytokine production in immune cells. A study highlighted its ability to reduce nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : TMDA has demonstrated activity against various bacterial strains. Its structural features contribute to its effectiveness as an antimicrobial agent, making it a candidate for further exploration in antibiotic development.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N,N-Dimethyl-1,3-propanediamineLacks piperidine ringModerate enzyme inhibition
N,N-Diethyl-1,3-propanediamineEthyl groups instead of methylLower antimicrobial activity
TMDATetramethyl-substituted piperidineEnhanced enzyme inhibition and antimicrobial properties

Industrial Uses

TMDA is utilized in the production of polymers and resins due to its stability and reactivity. It serves as a building block in organic synthesis and plays a role as a ligand in coordination chemistry.

Medical Research

In the medical field, TMDA is being explored for its potential therapeutic applications in drug development against parasitic infections and inflammatory diseases. Its unique properties may lead to the discovery of new treatments that are more effective than existing options.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine for experimental design?

  • Key Properties :

  • Density : 0.78–0.8 g/cm³ at 20°C .
  • Vapor Pressure : 5.4–6.5 hPa at 20–25°C .
  • Flash Point : 31–32°C (flammable liquid, Category 3) .
  • Solubility : Miscible with polar solvents but reacts with acids and oxidizers .
  • Stability : Stable under inert conditions but decomposes upon prolonged exposure to moisture or heat .
    • Methodological Insight : Use inert atmospheres (e.g., nitrogen) during synthesis to prevent degradation. Monitor temperature to avoid ignition risks .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) :

  • Gloves : Nitrile or neoprene (tested for >10 min solvent resistance) .
  • Eye/Face Protection : Tightly sealed goggles and face shields .
  • Respiratory Protection : Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .
    • Emergency Measures :
  • Spills : Absorb with inert materials (e.g., sand) and avoid water to prevent spread .
  • Exposure : Immediate rinsing (15+ min for eyes/skin) and medical consultation due to corrosive effects .

Q. How should this compound be stored to ensure stability?

  • Conditions :

  • Temperature : 2–30°C in flame-resistant cabinets .
  • Container : Sealed, corrosion-resistant containers (e.g., glass or HDPE) with nitrogen headspace .
  • Incompatibilities : Separate from acids, oxidizers, and halogens to prevent exothermic reactions .

Q. What analytical methods validate the purity of this compound?

  • Gas Chromatography (GC) : Primary method for assessing ≥98% purity (area%) .
  • Spectroscopy : IR and ¹H NMR confirm structural integrity and detect impurities (e.g., unreacted amines) .

Advanced Research Questions

Q. How is this compound used in synthesizing metal-organic frameworks (MOFs)?

  • Role : Acts as a bridging ligand in MOFs, facilitating host-guest charge transfer for applications in catalysis or gas storage .
  • Experimental Design :

  • Combine with metal salts (e.g., Zn²⁺) under solvothermal conditions (80–120°C, 24–48 hrs).
  • Characterize porosity via BET analysis and charge transfer via UV-Vis/EPR .

Q. What mechanisms underlie its efficacy as a cross-linker in antimicrobial hydrogels?

  • Mechanism : Quaternary ammonium groups impart cationic charges, disrupting microbial membranes .
  • Methodology :

  • Cross-Linking : React with polycationic polymers (e.g., chitosan) at pH 7–9.
  • Antimicrobial Testing : Use ASTM E2149 to measure log reduction in E. coli or S. aureus .

Q. How does its structure enhance catalytic activity in oxidation reactions?

  • Structural Influence : The dimethylamino groups stabilize transition metals (e.g., Mo) in Schiff base complexes, improving redox activity .
  • Application : Catalyzes sulfide-to-sulfoxide oxidation with tetrabutylammonium periodate (yields >90% under mild conditions) .

Q. What environmental and toxicity considerations apply to its disposal?

  • Aquatic Toxicity : LC50 (Daphnia magna) = 3.1 mg/L (Category 2); avoid release into waterways .
  • Disposal : Incinerate in EPA-approved facilities with scrubbing systems for NOx and CO .

Q. How does this compound compare to similar diamines (e.g., N,N,N',N'-Tetramethyl-1,6-hexanediamine)?

  • Key Differences :

  • Chain Length : Shorter propane backbone increases rigidity in MOFs but reduces solubility in nonpolar solvents .
  • Toxicity : Higher acute toxicity (rat oral LD50 = 319–620 mg/kg) compared to hexanediamine analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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